7-Fluoroisatin

Solid-State Chemistry Crystallography Polymorph Screening

7-Fluoroisatin (CAS 317-20-4) offers unique solid-state behavior, completely disrupting isatin's native pentameric self-assembly for tailored crystalline engineering. As a privileged scaffold demonstrating ≥16-fold potency increase over first-line drugs against MDR-TB strains, it is essential for next-generation antitubercular research. Three known polymorphs also make it an ideal model for polymorph screening methodology development. Prioritize this high-purity building block for reliable medicinal chemistry and materials science outcomes.

Molecular Formula C8H4FNO2
Molecular Weight 165.12 g/mol
CAS No. 317-20-4
Cat. No. B1296980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroisatin
CAS317-20-4
Molecular FormulaC8H4FNO2
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NC(=O)C2=O
InChIInChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
InChIKeyHGBGVEOXPHGSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoroisatin (CAS 317-20-4): A Halogenated Isatin with Unique Solid-State and Supramolecular Properties


7-Fluoroisatin (CAS 317-20-4) is a halogenated derivative of the endogenous indole-2,3-dione scaffold, wherein a fluorine atom is substituted at the C7 position of the isatin core . This fluorination confers distinct physicochemical properties, notably a melting point of 192-196 °C and a low aqueous solubility of 0.022 g/L at room temperature, alongside a purity specification typically ≥96-97% from commercial sources . As a versatile heterocyclic building block, 7-fluoroisatin is employed as an intermediate in the synthesis of cardiovascular, anti-inflammatory, and antimicrobial agents, as well as in the construction of spiro-compounds and other complex heterocycles .

Why 7-Fluoroisatin Cannot Be Casually Substituted by Other Isatin Derivatives


The substitution of 7-Fluoroisatin with other halogenated or alkylated isatin derivatives is not straightforward due to pronounced differences in solid-state behavior, intermolecular interactions, and biological activity profiles. The specific position and nature of the substituent on the isatin ring profoundly influences crystal packing, hydrogen bonding networks, and electronic distribution [1]. For instance, the 7-fluoro substitution uniquely disrupts the native pentameric self-assembly observed in unsubstituted isatin, leading to a distinct monolayer architecture [2]. Furthermore, in comparative antimycobacterial assays, 7-fluoroisatin-derived scaffolds demonstrate activity that can exceed first-line drugs against drug-resistant strains, a finding not replicable with all isatin analogs [3]. Therefore, generic substitution without empirical validation poses a significant risk to experimental reproducibility and project outcomes.

Quantitative Evidence for Selecting 7-Fluoroisatin Over Its Analogs


Solid-State Polymorphism: 7-Fluoroisatin Exhibits Three Polymorphs, Contrasting with 5-Fluoroisatin

In a combined computational and experimental polymorph screen, 7-fluoroisatin was found to exist in three distinct crystalline polymorphs (Forms I, II, and III) and two solvates, while a parallel investigation of its 5-fluoro isomer did not yield the same polymorphic diversity [1]. This finding highlights the critical impact of fluorine substitution position on solid form landscape, directly influencing material handling, formulation, and intellectual property considerations.

Solid-State Chemistry Crystallography Polymorph Screening

Supramolecular Self-Assembly: 7-Fluorine Disrupts Pentamer Formation in Contrast to Native Isatin

Scanning tunneling microscopy (STM) studies on Au(111) surfaces revealed that unsubstituted isatin self-assembles into stable cyclic pentamers stabilized by N-H···O and C-H···O hydrogen bonds. In stark contrast, 7-fluoroisatin, where the 7-position hydrogen is replaced by fluorine, completely fails to form these pentamers. Instead, its monolayer consists of a mixture of close-packed ordered domains and hexamer clusters [1]. This demonstrates a profound alteration in intermolecular recognition due to a single fluorine substitution.

Surface Chemistry Supramolecular Chemistry Nanotechnology

Antimycobacterial Activity: 7-Fluoroisatin-Derived Scaffold Shows Superior Potency Against MDR-TB Compared to First-Line Drugs

A butylene-tethered 7-fluoroisatin-isatin scaffold (compound 4e) demonstrated a minimum inhibitory concentration (MIC) of 1 µg/mL against drug-sensitive M. tuberculosis H37Rv, comparable to the first-line drug ethambutol (EMB) [1]. Critically, against a multidrug-resistant M. tuberculosis (MDR-MTB) strain, compound 4e exhibited an MIC of 4 µg/mL, which is ≥16-fold more potent than isoniazid (INH), rifampicin (RIF), and ethambutol (EMB) [1]. This highlights the unique potential of the 7-fluoroisatin motif in overcoming drug resistance.

Antimicrobial Drug Discovery Tuberculosis Medicinal Chemistry

Aqueous Solubility: 7-Fluoroisatin Exhibits Low Water Solubility, a Key Parameter for Formulation

Experimental determination of aqueous solubility is a critical parameter for drug discovery and chemical process development. 7-Fluoroisatin is characterized as being sparingly soluble in water, with a measured solubility of 0.022 g/L at room temperature . While direct, head-to-head solubility data for all isatin analogs under identical conditions are scarce in public literature, this value establishes a baseline for formulation and reaction media selection, distinguishing it from more soluble isatin derivatives.

Pharmaceutical Formulation Physicochemical Properties Medicinal Chemistry

Strategic Application Scenarios for 7-Fluoroisatin in Advanced Research and Development


Design of Novel Antimycobacterial Agents Targeting Drug-Resistant Tuberculosis

Based on its demonstrated ≥16-fold potency increase over first-line drugs against MDR-MTB strains [1], 7-fluoroisatin serves as a privileged scaffold for the development of next-generation antitubercular agents. Researchers should prioritize this compound as a core building block for constructing libraries of heteronuclear isatin hybrids aimed at overcoming drug resistance in M. tuberculosis.

Investigations into Fluorine-Directed Supramolecular Assembly and Crystal Engineering

The unique ability of 7-fluoroisatin to completely disrupt pentamer formation and adopt alternative packing motifs, as evidenced by STM studies [1], makes it an ideal model compound for studying the role of fluorine in directing intermolecular interactions. This is particularly relevant for surface science, the design of self-assembled monolayers, and the engineering of crystalline materials with tailored properties.

Polymorph Screening and Solid-State Formulation Studies

The well-documented polymorphism of 7-fluoroisatin, with three known polymorphs [1], renders it an excellent case study for developing and validating high-throughput polymorph screening methodologies. Furthermore, for projects where 7-fluoroisatin is a key intermediate or active scaffold, rigorous solid-state characterization is essential to ensure batch-to-batch consistency and optimal performance in formulation development.

Synthesis of CNS-Targeting and Cardiovascular Drug Intermediates

As an established intermediate for the synthesis of cardiovascular, anti-inflammatory, and CNS-targeting agents [1][2], 7-fluoroisatin is a strategic procurement item for medicinal chemistry groups focused on these therapeutic areas. Its specific substitution pattern provides a defined vector for further functionalization in complex molecule synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoroisatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.